Synthesis and Characterization of N-Nitrosometoprolol: A Technical Guide
Synthesis and Characterization of N-Nitrosometoprolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely prescribed beta-blocker. Due to the potential carcinogenic nature of nitrosamine impurities, their detection, synthesis, and characterization are of critical importance for pharmaceutical quality control and drug safety. This technical guide provides an in-depth overview of the synthesis and characterization of N-Nitrosometoprolol, including a representative synthesis protocol, detailed analytical methodologies, and a discussion of its genotoxic potential.
Introduction
Nitrosamine impurities in pharmaceuticals have become a significant concern for regulatory agencies and the pharmaceutical industry worldwide. These compounds are classified as probable human carcinogens, and their presence in drug substances, even at trace levels, requires rigorous control. N-Nitrosometoprolol is the N-nitroso derivative of Metoprolol, a selective β1 receptor blocker used in the treatment of various cardiovascular diseases. It can form when Metoprolol interacts with nitrosating agents under specific conditions, such as during synthesis or storage.[1][2] This guide outlines the essential technical aspects of synthesizing and characterizing this critical impurity to support research, methods development, and validation activities.
Synthesis of N-Nitrosometoprolol
The synthesis of N-Nitrosometoprolol involves the reaction of the secondary amine group in Metoprolol with a nitrosating agent, typically in an acidic medium.[3][4] While specific, detailed protocols from peer-reviewed literature are scarce, a representative procedure can be derived from the general knowledge of N-nitrosation reactions.
Representative Experimental Protocol
Materials:
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Metoprolol tartrate
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Sodium nitrite (B80452) (NaNO₂)
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Hydrochloric acid (HCl), 1 M
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Dichloromethane (B109758) (CH₂Cl₂)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297)
Procedure:
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Dissolution: Dissolve Metoprolol tartrate in 1 M hydrochloric acid in a round-bottom flask, equipped with a magnetic stirrer, and cool the solution to 0-5 °C in an ice bath.
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Nitrosation: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled Metoprolol solution while maintaining the temperature between 0-5 °C. The molar ratio of sodium nitrite to Metoprolol should be approximately 1.1:1.
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Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
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Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude N-Nitrosometoprolol.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure N-Nitrosometoprolol.
Disclaimer: This is a representative protocol based on general chemical principles of N-nitrosation. Actual reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, may require optimization.
Synthesis Pathway
Caption: Synthesis of N-Nitrosometoprolol from Metoprolol.
Characterization of N-Nitrosometoprolol
The characterization of N-Nitrosometoprolol is crucial for its unequivocal identification and quantification. A combination of chromatographic and spectroscopic techniques is typically employed.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N-(2-Hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)-N-isopropylnitrous amide | [2] |
| CAS Number | 138768-62-4 | |
| Molecular Formula | C₁₅H₂₄N₂O₄ | |
| Molecular Weight | 296.36 g/mol |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the primary methods for the separation, detection, and quantification of N-Nitrosometoprolol.
3.2.1. UHPLC-MS/MS Method
A sensitive and validated UHPLC-MS/MS method for the determination of N-Nitrosometoprolol in beta-blocker active pharmaceutical ingredients has been reported.
| Parameter | Description |
| Column | Acquity HSS T3 (3.0 × 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Detection | Mass spectrometry with electrospray ionization (ESI) |
| LOD | 0.02–1.2 ppb |
| LOQ | 2–20 ppb |
3.2.2. HPLC Purity
Commercial suppliers of N-Nitrosometoprolol reference standards often provide a certificate of analysis indicating the purity as determined by HPLC. Purity values are typically greater than 90%. The presence of rotamers, due to restricted rotation around the N-N bond, can be observed in the chromatogram.
Spectroscopic Analysis
3.3.1. Mass Spectrometry (MS)
Mass spectrometry is used for the confirmation of the molecular weight and for structural elucidation through fragmentation analysis. The fragmentation of nitrosamines is well-documented and typically involves the loss of the nitroso group (•NO, 30 Da) and the hydroxyl group (•OH, 17 Da).
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Characterization Workflow
Caption: Workflow for the synthesis and characterization of N-Nitrosometoprolol.
Genotoxicity of N-Nitrosometoprolol
N-Nitrosometoprolol is considered a genotoxic impurity. Like many other nitrosamines, it requires metabolic activation to exert its DNA-damaging effects.
Mechanism of Genotoxicity
The genotoxicity of nitrosamines is initiated by their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This process, typically involving α-hydroxylation, leads to the formation of unstable intermediates that can generate highly reactive alkylating agents (e.g., diazonium ions). These electrophilic species can then react with nucleophilic sites on DNA bases, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication and, consequently, may initiate carcinogenesis.
The parent drug, Metoprolol, is metabolized by several CYP enzymes, with CYP2D6 being the major contributor, and CYP3A4, CYP2B6, and CYP2C9 playing minor roles. It is plausible that these or other CYP enzymes are involved in the metabolic activation of N-Nitrosometoprolol. For the related N-nitroso propranolol (B1214883), CYP2C19 has been identified as a key enzyme in its bioactivation.
DNA Damage and Repair
The formation of DNA adducts by alkylating agents triggers cellular DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to remove the damaged bases and restore the integrity of the DNA. Unrepaired or misrepaired DNA damage can lead to permanent mutations. Studies have shown that N-Nitrosometoprolol induces DNA fragmentation in rat hepatocytes.
Proposed Genotoxicity Pathway
Caption: Proposed pathway for the genotoxicity of N-Nitrosometoprolol.
Conclusion
The synthesis and characterization of N-Nitrosometoprolol are essential for managing the risks associated with this potential impurity in Metoprolol-containing drug products. This guide provides a framework for understanding the key aspects of its synthesis, the analytical techniques for its characterization, and the underlying mechanism of its genotoxicity. A thorough understanding of these elements is critical for researchers, scientists, and drug development professionals to ensure the quality and safety of pharmaceutical products. Further research into detailed synthesis optimization, comprehensive spectroscopic analysis, and the specific metabolic pathways of N-Nitrosometoprolol will continue to be of high value to the scientific community.
References
- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
